Tropatepine
Overview
Description
Tropatepine, known by its brand name Lepticur, is an anticholinergic compound primarily used as an antiparkinsonian agent. It is a small molecule with the chemical formula C22H23NS and a molar mass of 333.49 g/mol . This compound is known for its ability to alleviate symptoms of Parkinson’s disease by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement .
Preparation Methods
Tropatepine can be synthesized through a series of chemical reactions. The synthetic route involves the following steps :
Starting Material: The synthesis begins with 3-chlorotropane.
Grignard Reaction: A Grignard reaction is performed between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one.
Dehydration: The resulting product undergoes dehydration to form the olefin, producing this compound.
The reaction conditions for the Grignard reaction typically involve the use of anhydrous solvents and a controlled temperature environment to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Tropatepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tropatepine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying anticholinergic agents and their chemical properties.
Biology: In biological research, this compound is used to study the effects of anticholinergic drugs on neurotransmitter systems and muscle movement.
Medicine: this compound is primarily used in the treatment of Parkinson’s disease and neuroleptic-induced extrapyramidal syndrome.
Mechanism of Action
Tropatepine exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This anticholinergic mechanism helps reduce the overactivity of cholinergic neurons, which is a characteristic feature of Parkinson’s disease . By inhibiting acetylcholine, this compound helps restore the balance between dopamine and acetylcholine, improving motor function and reducing symptoms .
Comparison with Similar Compounds
Tropatepine belongs to the class of organic compounds known as dibenzothiepins. Similar compounds include:
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Trihexyphenidyl: An anticholinergic drug used to treat Parkinson’s disease and extrapyramidal symptoms.
Procyclidine: Used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
What sets this compound apart is its specific chemical structure, which includes a dibenzo[b,e]thiepin moiety. This unique structure contributes to its distinct pharmacological properties and effectiveness as an antiparkinsonian agent .
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKFRLFXDPXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865380 | |
Record name | Tropatepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27574-24-9 | |
Record name | Tropatepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tropatepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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